molecular formula C19H17N3O3 B11384278 N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide

Cat. No.: B11384278
M. Wt: 335.4 g/mol
InChI Key: HUJKJYFVYHNNIJ-UHFFFAOYSA-N
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Description

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 4-methylphenyl group, an oxadiazole ring, and a prop-2-en-1-yloxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the 4-Methylphenyl Group: This step can be achieved through electrophilic aromatic substitution reactions, where the oxadiazole ring is functionalized with a 4-methylphenyl group.

    Introduction of the Prop-2-en-1-yloxybenzamide Moiety: This involves the reaction of the functionalized oxadiazole with an appropriate benzoyl chloride derivative under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted products.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Oxadiazoles are known for their antimicrobial, anti-inflammatory, and anticancer properties, and this compound may exhibit similar activities.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring and aromatic groups could facilitate binding to specific molecular targets, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide
  • N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide

Uniqueness

Compared to similar compounds, N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide is unique due to the presence of the prop-2-en-1-yloxy group. This moiety can impart different chemical reactivity and biological activity, potentially leading to distinct applications and effects.

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-prop-2-enoxybenzamide

InChI

InChI=1S/C19H17N3O3/c1-3-12-24-16-10-8-15(9-11-16)19(23)20-18-17(21-25-22-18)14-6-4-13(2)5-7-14/h3-11H,1,12H2,2H3,(H,20,22,23)

InChI Key

HUJKJYFVYHNNIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OCC=C

Origin of Product

United States

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